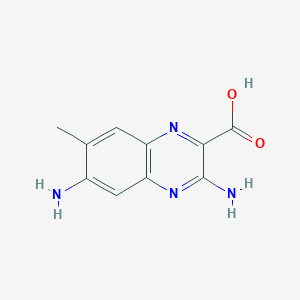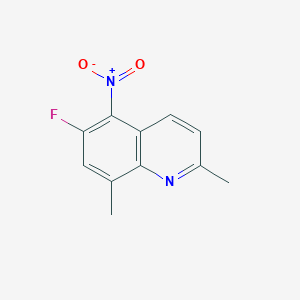![molecular formula C11H9NO4 B11889050 6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione CAS No. 65628-87-7](/img/structure/B11889050.png)
6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione is a complex organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core. It is of significant interest in organic chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the desired isoquinoline compound . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed using techniques such as 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Applications De Recherche Scientifique
6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its structural similarity to certain alkaloids.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism by which 6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione exerts its effects involves interactions with various molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline:
Hydrastinine: Another related compound with a similar core structure but different substituents, affecting its biological activity and uses.
Uniqueness
6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione is unique due to its specific arrangement of functional groups and the presence of the dioxolo ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
65628-87-7 |
|---|---|
Formule moléculaire |
C11H9NO4 |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
6-methyl-8H-[1,3]dioxolo[4,5-g]isoquinoline-5,7-dione |
InChI |
InChI=1S/C11H9NO4/c1-12-10(13)3-6-2-8-9(16-5-15-8)4-7(6)11(12)14/h2,4H,3,5H2,1H3 |
Clé InChI |
XPZVNYKFBMPEQS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC2=CC3=C(C=C2C1=O)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


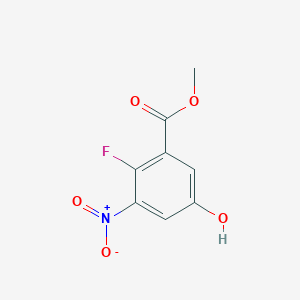



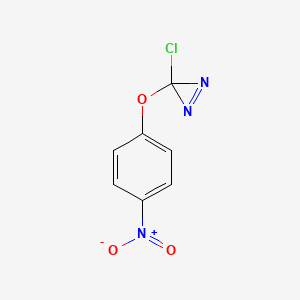
![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)
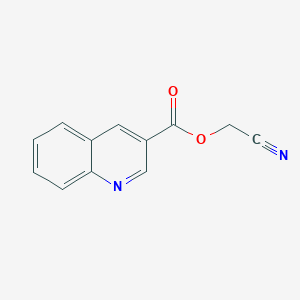

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-](/img/structure/B11889031.png)



